molecular formula C10H20N2 B2604288 1-Cyclohexylpyrrolidin-3-amine CAS No. 46037-45-0

1-Cyclohexylpyrrolidin-3-amine

Cat. No.: B2604288
CAS No.: 46037-45-0
M. Wt: 168.284
InChI Key: DPEPZAJVZHRORQ-UHFFFAOYSA-N
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Description

1-Cyclohexylpyrrolidin-3-amine is an organic compound with the molecular formula C10H20N2. It features a pyrrolidine ring substituted with a cyclohexyl group and an amine group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylpyrrolidin-3-amine can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with 3-pyrrolidinone under reductive amination conditions. This process typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylpyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclohexylpyrrolidin-3-amine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexylpyrrolidin-3-amine is unique due to the presence of both the cyclohexyl group and the pyrrolidine ring, which confer distinct steric and electronic properties. These features make it a valuable compound for designing molecules with specific biological activities and chemical reactivity .

Properties

IUPAC Name

1-cyclohexylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h9-10H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEPZAJVZHRORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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